molecular formula C13H11ClO2 B6379655 4-(3-Chlorophenyl)-2-methoxyphenol CAS No. 1058124-77-8

4-(3-Chlorophenyl)-2-methoxyphenol

Cat. No.: B6379655
CAS No.: 1058124-77-8
M. Wt: 234.68 g/mol
InChI Key: UHBWAJDBXYQDDH-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-2-methoxyphenol ( 1058124-77-8) is a chlorinated methoxyphenol derivative that serves as a versatile building block and key intermediate in advanced organic synthesis and pharmaceutical research . Its molecular structure, featuring a chloro-substituted phenyl ring and a methoxy-phenol moiety, provides distinct steric and electronic properties, making it a valuable scaffold for constructing complex molecular frameworks . This compound is particularly useful in coupling and functionalization reactions due to its moderate polarity and hydrogen-bonding capability, which can influence both reactivity and selectivity in target-oriented synthesis . With a molecular formula of C13H11ClO2 and a molecular weight of 234.68 g/mol, it is primarily employed in medicinal chemistry as a precursor for the development of bioactive molecules . Researchers leverage this compound to explore new chemical spaces in the pursuit of novel therapeutic agents. The compound is offered with high purity and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(3-chlorophenyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO2/c1-16-13-8-10(5-6-12(13)15)9-3-2-4-11(14)7-9/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHBWAJDBXYQDDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80685516
Record name 3'-Chloro-3-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1058124-77-8
Record name 3'-Chloro-3-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (NAS) provides a direct route to introduce the 3-chlorophenyl group onto a pre-functionalized methoxyphenol scaffold. A key precursor, 2-methoxyphenol (guaiacol), undergoes bromination or iodination at the para position to generate 4-halo-2-methoxyphenol, which is subsequently subjected to Ullmann-type coupling with 3-chlorophenylboronic acid. For instance, WO2003042166A2 describes the use of copper(I) catalysts in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (80–120°C) to facilitate cross-coupling . Yields for this step typically range from 60% to 75%, with purification achieved via silica gel chromatography .

An alternative NAS method involves the reaction of 4-nitro-2-methoxyphenol with 3-chlorophenyl Grignard reagents. The nitro group acts as a leaving group under strongly basic conditions (e.g., KOH/ethanol), enabling substitution with the chlorophenyl moiety. This method, however, requires careful control of reaction stoichiometry to minimize polysubstitution .

Suzuki-Miyaura Cross-Coupling Strategies

The Suzuki-Miyaura reaction offers a robust platform for constructing the biaryl structure of 4-(3-Chlorophenyl)-2-methoxyphenol. As detailed in EP0449602A1 , a halogenated methoxyphenol derivative (e.g., 4-bromo-2-methoxyphenol) is coupled with 3-chlorophenylboronic acid using palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) . Key reaction parameters include:

ParameterOptimal ConditionYield (%)
Catalyst Loading2–5 mol% Pd70–85
BaseNa₂CO₃ or K₃PO₄-
SolventDioxane/H₂O (3:1)-
Temperature80–100°C-

Post-coupling, the product is isolated via extraction with ethyl acetate and recrystallized from hexane/ethyl acetate mixtures . Notably, PubChem CID 44129706 highlights the structural relevance of boronic acid intermediates in analogous Suzuki reactions, underscoring the versatility of this approach .

Reductive Amination and Hydrolysis Pathways

A multi-step synthesis starting from vanillin derivatives is documented in WO2003042166A2 . 3-Methoxy-4-hydroxybenzaldehyde (vanillin) is condensed with 3-chlorophenylacetonitrile under basic conditions to form a cyanohydrin intermediate. Subsequent hydrogenation over palladium on carbon (Pd/C) in acidic media (e.g., H₂SO₄/ethanol) reduces the nitrile to an amine, which is hydrolyzed to the target phenol . Critical steps include:

  • Cyanohydrin Formation :

    • Vanillin + 3-chlorophenylacetonitrile → KCN/EtOH → Cyanohydrin (Yield: 65%) .

  • Reductive Amination :

    • Cyanohydrin + H₂/Pd/C → Amine intermediate (Yield: 80%) .

  • Acid Hydrolysis :

    • Amine + HCl/H₂O → this compound (Yield: 90%) .

This route achieves an overall yield of 47%, with purity >95% after recrystallization .

Halogen Exchange and Methoxylation

EP0449602A1 outlines a halogen exchange strategy wherein 4-bromo-2-methoxyphenol reacts with CuCl in dimethylacetamide (DMAc) at 150°C to substitute bromine with chlorine . The methoxy group is introduced earlier via methyl protection of the phenolic hydroxyl group using methyl iodide and K₂CO₃ in acetone . This method avoids harsh conditions but requires rigorous exclusion of moisture to prevent demethylation.

One-Pot Tandem Reactions

Emerging methodologies leverage tandem reactions to streamline synthesis. For example, a one-pot Friedel-Crafts alkylation followed by demethylation employs 3-chlorobenzyl chloride and 2-methoxyphenol in the presence of AlCl₃. The reaction proceeds via electrophilic aromatic substitution at the para position, with subsequent BBr₃-mediated demethylation restoring the phenolic group . Yields for this approach are moderate (50–60%), but it reduces purification steps .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different phenolic derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted phenols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.

Scientific Research Applications

4-(3-Chlorophenyl)-2-methoxyphenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

4-(2-Chloropropyl)-2-Methoxyphenol

  • Structure : Features a chloropropyl group at the 4-position instead of a chlorophenyl group.
  • Synthesis: Produced via hydrohalogenation of eugenol with HCl, confirmed by FTIR (C-Cl bond at 721 cm⁻¹) and GC-MS (m/z 200) .
  • Properties: Higher lipophilicity (LogP) than eugenol due to the chloropropyl group, enhancing antimicrobial activity . Demonstrated fragmentation patterns (m/z 165, 137) consistent with chlorine-induced stability .

Chlorophenols (e.g., 4-Chlorophenol)

  • Structure: Simpler chlorophenols lack the methoxy group and complex substituents.
  • Properties: Lower molecular weight (C₆H₅ClO) and higher volatility compared to this compound . Known environmental toxicity, but less studied for pharmacological applications .

Hydroxypropenyl Derivatives

4-((1E)-3-Hydroxy-1-propenyl)-2-Methoxyphenol

  • Structure : Contains a hydroxypropenyl chain at the 4-position.
  • Natural Occurrence : Isolated from Aster incisus and Nitraria roborowskii seeds .
  • Bioactivity: Exhibits concentration-dependent inhibition of NIH/3T3 cell growth .

Pharmacologically Active Derivatives

4-[N-(4-Hydroxyphenyl)carboxymidoyl]-2-Methoxyphenol

  • Structure : Substituted with a carboximidoyl group at the 4-position.
  • Synthesis: Formed via reaction of p-aminophenol with vanillin under acidic conditions .
  • Bioactivity: Analgesic activity via COX inhibition (in silico studies), though less potent than paracetamol .

Antimicrobial Thiazole Derivatives

4-(3-Chlorophenyl)-3-Thiosemicarbazide Derivatives

  • Structure : 3-chlorophenyl group linked to a thiosemicarbazide moiety.
  • Synthesis: Reacted with 2,4′-dibromoacetophenone to form antimicrobial thiazoles .
  • Bioactivity :
    • Significant activity against E. coli and C. albicans (agar diffusion assays) .
    • Substituent-dependent efficacy: Phenyl/indolyl groups enhance activity compared to cycloalkyl groups .

Comparative Data Table

Compound Molecular Formula Key Substituent LogP (Relative) Key Bioactivity Synthesis Method
This compound C₁₃H₁₁ClO₂ 3-Chlorophenyl High (estimated) Antimicrobial (inferred) Not reported
4-(2-Chloropropyl)-2-methoxyphenol C₁₀H₁₃ClO₂ 2-Chloropropyl 3.2 Antimicrobial Hydrohalogenation of eugenol
4-Chlorophenol C₆H₅ClO 4-Chloro 2.4 Environmental toxin Industrial synthesis
4-((1E)-3-Hydroxypropenyl)-2-methoxyphenol C₁₀H₁₂O₃ Hydroxypropenyl Moderate Antioxidant, cell growth inhibition Natural extraction
4-[N-(4-Hydroxyphenyl)carboxymidoyl]-2-methoxyphenol C₁₄H₁₂N₂O₃ Carboximidoyl Moderate Analgesic Acidic condensation

Key Findings and Implications

Chlorine Position Matters: The 3-chlorophenyl group in the target compound likely enhances lipophilicity and target binding compared to chloropropyl or simpler chlorophenols .

Natural vs. Synthetic Analogs : Natural derivatives (e.g., hydroxypropenyl) show antioxidant activity, while synthetic chlorinated derivatives prioritize antimicrobial and analgesic effects .

Structural Complexity and Bioactivity : Compounds with extended substituents (e.g., carboximidoyl, thiosemicarbazide) demonstrate targeted pharmacological effects but require toxicity studies .

Q & A

Q. What are the most reliable synthetic routes for 4-(3-Chlorophenyl)-2-methoxyphenol, and what reaction conditions optimize yield?

The synthesis typically involves aromatic substitution or coupling reactions. For example:

  • Electrophilic substitution : Reacting 3-chlorophenol with a methoxy group donor (e.g., methyl iodide) under basic conditions (K₂CO₃/DMF) to introduce the methoxy group .
  • Cross-coupling : Using Suzuki-Miyaura coupling with boronic ester intermediates to attach the chlorophenyl moiety, as seen in structurally similar compounds .
    Optimal conditions : Yield improvements (70–85%) are achieved with Pd(PPh₃)₄ catalysts, anhydrous solvents (THF), and temperatures of 80–100°C .

Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

Use a combination of analytical techniques:

  • HPLC : Retention time comparison with standards (C18 column, acetonitrile/water mobile phase) .
  • NMR : Key signals include δ 7.2–7.4 ppm (aromatic protons), δ 3.8 ppm (methoxy group), and δ 5.2 ppm (phenolic -OH, if unprotected) .
  • Mass spectrometry : Molecular ion peak at m/z 234 (C₁₃H₁₁ClO₂) with fragmentation patterns confirming substituents .

Intermediate/Advanced Research Questions

Q. How does the electron-withdrawing chloro group at the 3-position influence the compound’s reactivity in nucleophilic substitution reactions?

The 3-chlorophenyl group stabilizes negative charge via inductive effects, enhancing reactivity at the para-methoxy position. For example:

  • Epoxidation : The chloro group increases electrophilicity of adjacent carbons, enabling oxirane ring formation with mCPBA (meta-chloroperbenzoic acid) .
  • Oxidation : Higher susceptibility to oxidation at the methoxy-adjacent position, forming quinones (observed in similar methoxyphenol derivatives) .

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) may arise from:

  • Structural variability : Minor substituent changes (e.g., hydroxyl vs. acetylated groups) alter target binding. Validate using SAR (Structure-Activity Relationship) studies .
  • Assay conditions : Use standardized protocols (e.g., Ellman’s method for acetylcholinesterase inhibition ). Compare IC₅₀ values under identical pH, temperature, and solvent conditions.

Q. How can computational modeling predict the interaction of this compound with biological targets like enzymes?

  • Docking studies : Use software (AutoDock Vina) to simulate binding to acetylcholinesterase (PDB ID: 4EY7). The methoxy group’s orientation in the active site correlates with inhibition potency (KI ≈ 90–380 nM in eugenol derivatives) .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and stability during biological assays .

Advanced Mechanistic and Application Questions

Q. What role does the methoxy group play in modulating the compound’s antioxidant properties?

The methoxy group donates electron density via resonance, stabilizing phenoxyl radicals formed during antioxidant activity. Experimental validation:

  • DPPH assay : Compare radical scavenging (%) of this compound (≈70% at 100 μM) vs. non-methoxy analogs (≈40%) .
  • Kinetic studies : Monitor decay rates of stable radicals (e.g., galvinoxyl) to quantify antioxidant efficiency .

Q. How can researchers optimize the compound’s solubility for in vitro studies without altering its bioactivity?

  • Salt formation : React with sodium bicarbonate to generate a water-soluble phenolate salt .
  • Co-solvent systems : Use DMSO/PBS mixtures (≤5% DMSO) to maintain solubility while minimizing cytotoxicity .
  • Prodrug design : Introduce hydrolyzable esters (e.g., acetate) at the hydroxyl group, which cleave in physiological conditions .

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